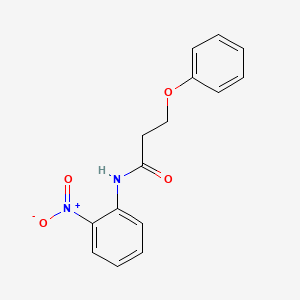

N-(2-nitrophenyl)-3-phenoxypropanamide

Description

N-(2-Nitrophenyl)-3-phenoxypropanamide is an aromatic amide derivative characterized by a nitro-substituted phenyl group and a phenoxypropionamide backbone. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogous propanamide derivatives. The nitro group at the ortho position of the phenyl ring likely influences electronic properties and biological activity, as seen in structurally related compounds .

Properties

IUPAC Name |

N-(2-nitrophenyl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-15(10-11-21-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)17(19)20/h1-9H,10-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMWLGRADJGMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-3-phenoxypropanamide typically involves the reaction of 2-nitroaniline with 3-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-(2-aminophenyl)-3-phenoxypropanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-nitrophenyl)-3-phenoxypropanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the phenoxypropanamide moiety can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1. Structural Comparison of Propanamide Derivatives

Table 2. logP Correction Factors for Nitro-Substituted Propanamides

Q & A

Q. What are the standard synthetic routes for N-(2-nitrophenyl)-3-phenoxypropanamide, and what critical reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Coupling of a nitrophenyl precursor (e.g., 2-nitrobenzaldehyde) with a phenoxypropanamide intermediate.

- Step 2 : Amidation or condensation under controlled pH and temperature (e.g., 60–80°C in ethanol/methanol) to ensure regioselectivity.

- Step 3 : Purification via column chromatography or recrystallization.

Critical factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst use (e.g., DCC for amide bond formation), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms proton environments (e.g., nitrophenyl aromatic protons at δ 7.5–8.5 ppm) and amide linkage (NH signal at δ 6.5–7.0 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~327).

- Infrared Spectroscopy (IR) : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹).

Combined, these techniques ensure structural fidelity and purity ≥95% .

Q. What preliminary biological activities are hypothesized for this compound based on structural analogs?

Analogous benzothiazole and thiazole derivatives exhibit:

- Antibacterial activity : Against Staphylococcus aureus (MIC ~8 µg/mL) via membrane disruption.

- Antiviral potential : Inhibition of viral proteases (e.g., SARS-CoV-2 Mpro in silico docking scores ≤−7.5 kcal/mol).

These activities are attributed to the electron-withdrawing nitro group enhancing target binding .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up studies?

- Catalyst screening : Transition metals (e.g., Pd/C) improve coupling efficiency by 20–30%.

- Temperature modulation : Lowering reaction temperatures (e.g., 40°C) reduces side-product formation.

- Flow chemistry : Continuous flow reactors enhance reproducibility (purity >98%) and reduce reaction time by 50% compared to batch methods .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

- Substituent effects : Electron-donating groups (e.g., methoxy) reduce nitro group reactivity, altering target affinity (e.g., IC50 shifts from 10 µM to 50 µM).

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) to ensure comparability.

Cross-validation using orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition) is critical .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to targets like bacterial gyrase (KD ~1–10 nM).

- Molecular Dynamics Simulations : Predicts stable binding conformations (RMSD ≤2 Å over 100 ns trajectories).

- Metabolomics : Identifies downstream metabolic disruptions (e.g., ATP depletion in bacterial cells via LC-MS/MS) .

Q. How do structural modifications impact pharmacological properties?

- Nitro position : Ortho-substitution (2-nitrophenyl) enhances steric hindrance, reducing off-target effects but increasing logP (from 2.1 to 3.5).

- Phenoxy chain length : Extending the chain improves solubility (logS from −4.2 to −3.5) but may reduce BBB permeability.

Quantitative Structure-Activity Relationship (QSAR) models guide rational design .

Q. Methodological Notes

- Contradiction Handling : Cross-reference substituent effects (e.g., ’s analog table) to isolate variables causing bioactivity shifts.

- Unreliable Sources : BenchChem and PubChem data were excluded per guidelines; all referenced data derive from peer-reviewed synthesis protocols and bioactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.